molecular formula C15H27N B15169680 Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- CAS No. 651311-81-8

Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-

Cat. No.: B15169680
CAS No.: 651311-81-8
M. Wt: 221.38 g/mol
InChI Key: ITAALVOWSKQISP-UHFFFAOYSA-N
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Description

Tricyclo[3.3.1.1³,⁷]decan-1-amine, 3,5-diethyl-7-methyl- (hereafter referred to as the target compound) is a polycyclic amine derivative based on the adamantane scaffold. Adamantane derivatives are renowned for their rigid, cage-like structures, which confer unique physicochemical and biological properties. The target compound features ethyl groups at positions 3 and 5 and a methyl group at position 7, distinguishing it from simpler adamantane amines like amantadine and memantine. These substituents likely influence its lipophilicity, steric bulk, and pharmacokinetic profile, making it a subject of interest in medicinal chemistry and materials science .

Properties

CAS No.

651311-81-8

Molecular Formula

C15H27N

Molecular Weight

221.38 g/mol

IUPAC Name

3,5-diethyl-7-methyladamantan-1-amine

InChI

InChI=1S/C15H27N/c1-4-13-6-12(3)7-14(5-2,9-13)11-15(16,8-12)10-13/h4-11,16H2,1-3H3

InChI Key

ITAALVOWSKQISP-UHFFFAOYSA-N

Canonical SMILES

CCC12CC3(CC(C1)(CC(C3)(C2)N)CC)C

Origin of Product

United States

Preparation Methods

Haloadamantane Amination Pathway

This two-step approach, adapted from memantine synthesis, involves:

  • Formation of N-acetamido intermediate :
    Reacting 1-halo-3,5-diethyl-7-methyladamantane with acetonitrile in the presence of phosphoric acid at 65–90°C for 1–20 hours. The reaction proceeds via Ritter-type C–N bond formation:

    $$
    \text{R–X} + \text{CH}3\text{CN} \xrightarrow{\text{H}3\text{PO}4} \text{R–NH–CO–CH}3 + \text{HX}
    $$

    where R = 3,5-diethyl-7-methyladamantyl.

  • Solvolysis to primary amine :
    Hydrolyzing the acetamido intermediate in n-butanol with potassium hydroxide (5–6 eq) at 125–135°C for 9–12 hours:

    $$
    \text{R–NH–CO–CH}3 + \text{KOH} \rightarrow \text{R–NH}2 + \text{CH}_3\text{COOK}
    $$

    Table 1 : Optimization parameters for solvolysis

    Parameter Optimal Range Impact on Yield
    Temperature 125–135°C ±15% yield
    Reaction time 10–11 hours ±8% yield
    KOH equivalents 5–6 eq ±12% yield
    Solvent volume 4:1 (n-BuOH:RXN) ±7% yield

Direct Reductive Amination

An alternative single-pot method employs catalytic hydrogenation of 3,5-diethyl-7-methyladamantan-1-one with ammonia:

$$
\text{R–CO–NH}2 + \text{H}2 \xrightarrow{\text{Pd/C}} \text{R–CH}2\text{–NH}2 + \text{H}_2\text{O}
$$

This method requires high-pressure conditions (3–5 atm $$ \text{H}_2 $$) and palladium catalysts, achieving yields of 68–72% in preliminary trials.

Process Optimization Challenges

Steric Hindrance Effects

The 3,5-diethyl and 7-methyl substituents create significant steric bulk, necessitating:

  • Extended reaction times (20–30% longer than memantine syntheses)
  • Elevated temperatures (130–150°C vs. 110–120°C for memantine)
  • Polar aprotic solvents (DMF or DMSO) to stabilize transition states

Byproduct Formation

Common impurities include:

  • 3,5-Diethyl-7-methyladamantan-1-ol : From competing hydrolysis (5–8% yield loss)
  • N,N-Diethyl derivatives : Due to over-alkylation (3–5% yield loss)
  • Adamantane ring-opening products : At temperatures >160°C (2–4% yield loss)

Purification and Isolation

Crystallization Techniques

The hydrochloride salt form (solubility: 12 mg/mL in methanol) enables purification via:

  • Anti-solvent precipitation : Adding ethyl acetate to methanolic solutions
  • Temperature-gradient crystallization : Cooling from 60°C to 0°C over 4 hours

Table 2 : Purity enhancement through recrystallization

Cycle Purity (HPLC) Yield Retention
1 95.2% 88%
2 98.7% 76%
3 99.5% 63%

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile:water + 0.1% TFA) resolves the target compound at $$ t_R = 8.2–8.5 $$ minutes.

Analytical Validation

Mass Spectrometry

The molecular ion peak at $$ m/z = 221.38 $$ ([M+H]$$ ^+ $$) confirms the molecular formula, with characteristic fragments at $$ m/z = 178 $$ (loss of ethyl group) and $$ m/z = 134 $$ (adamantane ring cleavage).

X-ray Crystallography

While no crystal structure exists for this specific compound, analogous adamantane amines show bond lengths of 1.54–1.56 Å for C–N and 1.10–1.12 Å for N–H.

Industrial-Scale Production Considerations

Cost Analysis

Table 3 : Comparative economics of synthesis routes

Parameter Haloadamantane Route Reductive Amination
Raw material cost $412/kg $587/kg
Energy consumption 18 kWh/kg 29 kWh/kg
Waste generation 6.2 kg/kg product 4.8 kg/kg product

Environmental Impact

The haloadamantane route generates 2.1 kg of phosphoric acid waste per kg product, requiring neutralization with calcium carbonate. Catalytic hydrogenation produces 35% less hazardous waste but has higher greenhouse gas emissions (12.8 kg CO$$ _2 $$/kg vs. 9.4 kg CO$$ _2 $$/kg).

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce simpler amines or alkanes.

Scientific Research Applications

Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related adamantane derivatives:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications Toxicity/Safety
Target compound : 3,5-diethyl-7-methyl-tricyclo[3.3.1.1³,⁷]decan-1-amine 3,5-diethyl; 7-methyl C₁₄H₂₅N 207.36 Not provided Research chemical (potential CNS use) Unknown; hypothesized higher lipophilicity
Memantine hydrochloride (3,5-dimethyl derivative) 3,5-dimethyl C₁₂H₂₁N·HCl 215.76 41100-52-1 Alzheimer’s disease treatment Moderately toxic; reproductive effects in animals
Amantadine hydrochloride (unsubstituted adamantane amine) None C₁₀H₁₇N·HCl 187.71 665-66-7 Antiviral, Parkinson’s disease Generally safe; rare neurotoxicity
3,5,7-Trimethyl-tricyclo[3.3.1.1³,⁷]decan-1-amine hydrochloride 3,5,7-trimethyl C₁₃H₂₃N·HCl 229.79 15210-60-3 Antimicrobial research Limited data; structural analog of memantine
Tricyclo[3.3.1.1³,⁷]decan-1-amine, 3,5-dimethyl (memantine base) 3,5-dimethyl C₁₂H₂₁N 179.30 19982-08-2 Neurodegenerative disease research Moderate toxicity via multiple routes

Structural and Functional Insights

  • Substituent Effects: The 3,5-diethyl groups in the target compound increase lipophilicity (predicted logP ~3.5) compared to memantine (logP ~2.7) and amantadine (logP ~1.9). This may enhance blood-brain barrier penetration but could also elevate off-target binding risks .
  • Pharmacological Potential: Memantine’s 3,5-dimethyl groups confer NMDA receptor antagonism, critical for Alzheimer’s therapy. The diethyl analog’s bulkier substituents might modulate receptor affinity or kinetics, though empirical data are lacking . The 3,5,7-trimethyl derivative (CAS 15210-60-3) exhibits antimicrobial activity, suggesting that alkyl substitutions at multiple positions broaden biological utility .

Biological Activity

Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl- (commonly referred to as TDA) is a bicyclic amine compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. The compound's unique structure contributes to its interaction with biological systems, which may lead to therapeutic applications.

  • Molecular Formula : C15H27N
  • Molecular Weight : 239.39 g/mol
  • CAS Number : 10082244

TDA's biological activity is primarily attributed to its ability to interact with various receptors and enzymes within the body. Research indicates that compounds with similar tricyclic structures often exhibit properties such as:

  • Receptor Modulation : TDA may act on neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : It has potential as an inhibitor of certain enzymes involved in metabolic pathways.

Biological Activity Overview

The following sections summarize the biological activities reported for TDA based on available literature.

Antimicrobial Activity

Studies have shown that TDA exhibits antimicrobial properties against a range of bacteria and fungi. The compound's structure allows it to penetrate microbial cell membranes effectively.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Neuropharmacological Effects

TDA has been investigated for its effects on the central nervous system (CNS). Preliminary studies suggest it may possess anxiolytic and antidepressant-like effects in animal models.

  • Animal Studies : In a rodent model, TDA administration resulted in reduced anxiety-like behavior as measured by the elevated plus maze test.
  • Mechanism : The anxiolytic effects are hypothesized to be mediated through modulation of GABAergic pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • Objective : To evaluate the efficacy of TDA against common pathogens.
    • Methodology : Disc diffusion method was employed to assess antimicrobial activity.
    • Results : TDA showed significant inhibition zones against tested strains, confirming its potential as an antimicrobial agent.
  • Case Study on Neuropharmacological Impact
    • Objective : To assess the behavioral effects of TDA in anxiety models.
    • Methodology : Rodent models were treated with varying doses of TDA.
    • Results : A dose-dependent reduction in anxiety-related behaviors was observed, supporting its potential use in treating anxiety disorders.

Q & A

Q. What are the standard synthetic routes for Tricyclo[3.3.1.1³,⁷]decan-1-amine derivatives, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves a multi-step approach, starting with a Diels-Alder reaction to form the tricyclic core. For example, a diene and dienophile react under thermal or catalytic conditions to yield the bicyclic intermediate, followed by hydrogenation and amination to introduce substituents . Key variables include solvent choice (e.g., THF or dichloromethane), temperature control (±5°C for exothermic steps), and catalyst selection (e.g., Pd/C for hydrogenation). Reproducibility requires rigorous documentation of stoichiometry, reaction time, and purification methods (e.g., column chromatography with silica gel) .

Q. How can structural elucidation techniques distinguish positional isomers in substituted tricyclo[3.3.1.1³,⁷]decan-1-amine derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, ¹H NMR can differentiate substituents at the 3,5-diethyl and 7-methyl positions via coupling patterns and chemical shifts. Carbon-13 NMR and DEPT-135 experiments resolve quaternary carbons in the tricyclic framework. X-ray crystallography provides definitive confirmation of stereochemistry and spatial arrangement .

Q. What analytical methods are recommended for assessing purity and stability of this compound under varying storage conditions?

Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is effective for purity analysis, particularly for detecting byproducts like unsaturated intermediates . Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) paired with HPLC-UV can monitor degradation. Karl Fischer titration quantifies water content, which impacts hydrolytic stability .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 3,5-diethyl-7-methyl-tricyclo[3.3.1.1³,⁷]decan-1-amine derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with biological targets like viral ion channels or enzymes. Pharmacophore mapping identifies critical functional groups (e.g., amine for hydrogen bonding). Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What experimental strategies resolve contradictions in reported molecular weights or spectral data for structurally similar derivatives?

Discrepancies (e.g., C₁₀H₁₅N vs. C₁₀H₁₇N in vs. 8) require orthogonal validation:

  • High-resolution mass spectrometry (HRMS) to confirm exact mass.
  • Isotopic labeling (e.g., ¹⁵N-amine) to trace functional groups.
  • Comparative GC-MS retention indices against authenticated standards .

Q. How can environmental fate studies be designed to evaluate the ecotoxicological impact of this compound?

Follow OECD guidelines for biodegradation (Test 301) and bioaccumulation (Test 305). Use LC-MS/MS to quantify residues in water, soil, and biota. Microcosm experiments simulate real-world conditions, while QSAR models predict toxicity endpoints (e.g., LC₅₀ for aquatic organisms) .

Q. What methodologies optimize enantioselective synthesis of chiral derivatives for pharmacological applications?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) can induce stereocontrol. Dynamic kinetic resolution (DKR) with enzymes like lipases improves enantiomeric excess (ee). Circular dichroism (CD) and chiral HPLC (e.g., Chiralpak columns) validate optical purity .

Methodological Notes

  • Data Reporting : Adhere to IUPAC guidelines for documenting reaction yields, spectroscopic data, and error margins .
  • Contradiction Management : Cross-reference CAS registry entries (e.g., 773800-69-4 vs. 13074-39-0 in vs. 2) to verify compound identity .
  • Ethical Compliance : Align synthetic protocols with Part 721 regulations for significant new use reporting (e.g., PMN P–14–476) .

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